tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate

Stereochemistry Diastereomeric excess Synthetic intermediate selection

tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS 347186-61-2) is a bifunctional cyclohexyl carbamate bearing a Boc-protected amine and a free aminomethyl group. As a positional isomer with 1,3-substitution on the cyclohexane ring, it possesses two undefined stereocenters, distinguishing it from single-enantiomer or diastereomerically pure analogues.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 347186-61-2
Cat. No. B3261727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
CAS347186-61-2
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CN
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
InChIKeyOJNXXJZVUYXMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS 347186-61-2) – Procurement-Relevant Physicochemical and Stereochemical Profile


tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS 347186-61-2) is a bifunctional cyclohexyl carbamate bearing a Boc-protected amine and a free aminomethyl group [1]. As a positional isomer with 1,3-substitution on the cyclohexane ring, it possesses two undefined stereocenters, distinguishing it from single-enantiomer or diastereomerically pure analogues [1]. The compound has a molecular weight of 228.33 g/mol, a predicted XLogP of 1.5, a topological polar surface area (TPSA) of 64.4 Ų, and a predicted boiling point of 342.4±11.0 °C at 760 mmHg [1] . These physicochemical properties underpin its solubility, permeability, and chromatographic behavior in multi-step organic syntheses where precise spatial orientation of functional groups dictates downstream reactivity.

Why Substituting CAS 347186-61-2 with a Generic Cyclohexyl Carbamate Isomer Risks Synthetic Reproducibility


Positional isomers of Boc‑aminomethyl cyclohexyl carbamates share the same molecular formula and nearly identical bulk properties, yet they exhibit quantifiably different stereochemical descriptors, chromatographic behaviour, and commercial accessibility. For example, the 4‑position analogue (CAS 177583‑27‑6) carries zero undefined stereocenters, while the target compound CAS 347186‑61‑2 has two undefined stereocenters and is supplied as a mixture of diastereomers [1] [2]. This stereochemical difference directly alters the three‑dimensional presentation of the reactive amine, which can change reaction rates, yields, and product diastereomeric ratios in subsequent coupling or cyclisation steps [1] [2]. Furthermore, the 1‑position analogue (CAS 864943‑63‑5) exhibits a higher XLogP of 1.6 versus 1.5 and a markedly higher commercial price point, making it an unsuitable drop‑in replacement for cost‑sensitive scale‑up campaigns [3] . Simple generic interchange therefore introduces uncontrolled variables in stereochemical outcome, purification protocols, and procurement economics.

Product-Specific Quantitative Differentiation of tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (347186-61-2) Against Closest Analogues


Stereocenter Count and Diastereomeric Complexity as a Reactivity Control Parameter

CAS 347186-61-2 possesses 2 undefined atom stereocenters, classifying it as a mixture of diastereomers [1]. In contrast, the trans‑configured analogue (CAS 1222709‑27‑4) has 2 defined atom stereocenters (trans‑1,3‑disubstituted cyclohexane with defined R,R‑configuration) and zero undefined stereocenters [2]. The 4‑position analogue (CAS 177583‑27‑6) has zero defined and zero undefined stereocenters in its most common entry [3]. This difference means the target compound provides distinct diastereomeric products upon amine derivatisation, whereas the single‑isomer analogues yield stereochemically homogeneous derivatives. For applications where ring conformation influences biological target engagement, the diastereomeric mixture can serve as a screening tool to identify the more active isomer before committing to stereodefined synthesis.

Stereochemistry Diastereomeric excess Synthetic intermediate selection

Lipophilicity (XLogP) Fine-Tuning Through Substitution Position

The computed XLogP of CAS 347186-61-2 is 1.5, identical to the 4‑position analogue (CAS 177583-27-6, XLogP 1.5) but lower than the 1‑position analogue (CAS 864943-63-5, XLogP 1.6) [1] [2] [3]. The 0.1 log unit difference between the 3‑substituted and 1‑substituted isomers translates to a ~26 % higher lipophilicity for the geminal aminomethyl analogue, which can alter membrane permeability and metabolic stability in biological probes. Within a matched molecular pair context, a ΔXLogP = −0.1 for the 3‑isomer predicts incrementally improved aqueous solubility and reduced CYP450 promiscuity.

Lipophilicity XLogP ADME prediction

Molecular Complexity and Synthetic Accessibility

CAS 347186-61-2 has a Cactvs-computed complexity index of 236, compared to 228 for the 4‑position analogue (CAS 177583-27-6) and 240 for the 1‑position analogue (CAS 864943-63-5) [1] [2] [3]. The intermediate complexity value of 236 positions the 3‑aminomethyl isomer between the linear 4‑isomer (lowest complexity) and the geminally substituted 1‑isomer (highest complexity), offering a balance between structural novelty and synthetic tractability. This complexity ordering correlates with the number of synthetic steps and overall yield typically required to access each scaffold; the 4‑isomer is commercially the most abundant, while the 1‑isomer commands a >5‑fold higher price per gram .

Molecular complexity Synthetic accessibility Fragment-based design

GHS Hazard Profile Differentiation for Operational Safety

The 4‑position analogue (CAS 177583-27-6) carries a GHS Eye Damage Category 1 (H318) signal word 'Danger', associated with the risk of serious eye damage [2]. In contrast, CAS 347186-61-2 is classified under GHS with hazard statements H302/H315/H319 and signal word 'Warning', indicating a less severe eye hazard profile (Eye Irritation Category 2 versus Category 1) [1]. The 1‑position analogue adds aquatic toxicity (H400, very toxic to aquatic life) to its hazard profile [3]. This quantitative difference in hazard category directly impacts laboratory handling protocols, personal protective equipment requirements, and waste disposal procedures.

GHS classification Eye damage Laboratory safety

Commercial Purity and Price Point for Economically Efficient Procurement

CAS 347186-61-2 is commercially available at 98 % purity (Leyan, product 1100999) . The 4‑position analogue (CAS 177583-27-6) is commonly supplied at 95 % purity (Fluorochem, £22.00/g) or 97 % (Thermo Fisher) . The 1‑position analogue (CAS 864943-63-5) is quoted at 95 % purity and significantly higher cost (AKSci, $175/g; Fluorochem, £97.00/g) . The trans‑3‑isomer (CAS 1222709-27-4) is available at 97 % purity from Thermo Fisher (250 mg, 1162 CNY) . Among these, CAS 347186-61-2 combines the highest standard purity specification (98 %) with competitive pricing, offering a procurement advantage when high initial purity reduces the need for in‑house repurification.

Commercial purity Cost efficiency Research procurement

Best-Fit Research and Industrial Applications for tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS 347186-61-2)


Diastereomeric Library Synthesis for Structure–Activity Relationship (SAR) Exploration

When medicinal chemistry campaigns aim to identify the optimal stereochemical configuration of a cyclohexyl‑containing pharmacophore, CAS 347186-61-2 serves as a productive mixture of diastereomers [1]. Derivatisation of the free aminomethyl group followed by diastereomer separation enables the parallel biological evaluation of cis‑ and trans‑configured analogues, allowing teams to identify the most active stereoisomer prior to asymmetric synthesis investment. The compound's two undefined stereocenters, confirmed by PubChem's Cactvs descriptor, guarantee this diastereomeric diversity [1].

Boc‑Protected Diamine Building Block for Proteolysis‑Targeting Chimera (PROTAC) Linker Assembly

The combination of a Boc‑protected cyclohexylamine and a free aminomethyl handle makes 347186-61-2 an ideal bifunctional linker precursor for PROTACs and other heterobifunctional degraders. Its intermediate XLogP of 1.5, lower than the 1‑substituted isomer (1.6), reduces overall lipophilicity of the assembled degrader, which is critical for maintaining favourable physicochemical properties as recommended by Lipinski's rule‑of‑five extensions for beyond‑rule‑of‑5 compounds [1] [2].

High‑Throughput Synthesis Requiring Lower‑Hazard Intermediates

Laboratories operating automated parallel synthesis platforms benefit from the milder GHS hazard profile of 347186-61-2 (Warning, Eye Irrit. 2) compared to the 4‑substituted analogue (Danger, Eye Dam. 1) [1] [3]. The absence of aquatic toxicity (H400), unlike the 1‑substituted isomer, further simplifies waste disposal and environmental compliance in high‑throughput settings [2].

Cost‑Sensitive Academic and Early‑Stage Industrial Research

Procurement of the 98 %‑pure target compound eliminates the need for an initial chromatographic purification step that is often required for analogues supplied at 95 % purity [1] . Combined with a price point substantially lower than that of the geminally substituted 1‑isomer (≥5× cheaper per gram), 347186-61-2 enables budget‑constrained projects to purchase larger quantities for multi‑step synthetic routes without sacrificing input purity .

Technical Documentation Hub

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